molecular formula C4H2BrF3N2O B8312075 3-Trifluoromethyl-4-bromo-5-aminoisoxazole

3-Trifluoromethyl-4-bromo-5-aminoisoxazole

Cat. No. B8312075
M. Wt: 230.97 g/mol
InChI Key: HFERVUSJYKQURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethyl-4-bromo-5-aminoisoxazole is a useful research compound. Its molecular formula is C4H2BrF3N2O and its molecular weight is 230.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Trifluoromethyl-4-bromo-5-aminoisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trifluoromethyl-4-bromo-5-aminoisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Trifluoromethyl-4-bromo-5-aminoisoxazole

Molecular Formula

C4H2BrF3N2O

Molecular Weight

230.97 g/mol

IUPAC Name

4-bromo-3-(trifluoromethyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C4H2BrF3N2O/c5-1-2(4(6,7)8)10-11-3(1)9/h9H2

InChI Key

HFERVUSJYKQURO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(ON=C1C(F)(F)F)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction was carried out according to the same procedure as described in Example 66 except that 3-trifluoromethyl-5-aminoisoxazole (1.06 g, 7.00 mmole), acetic acid (7 ml), anhydrous sodium acetate (0.57 g, 7.00 mmole) and bromine (1.34 g, 8.40 mmole) were used. The product was then purified by column chromatography on silica gel to give a yellow liquid (1.24 g). This product was distilled under reduced pressure to give the title compound as a colorless liquid. Yield: 1.07 g (66.2%), b.p. 85.5°-86.5° C./4.0 mmHg. The structure of this product was confirmed by IR and NMR.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

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